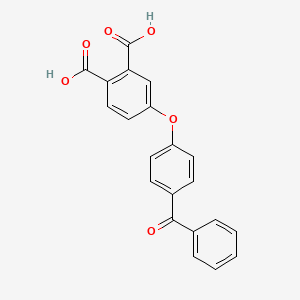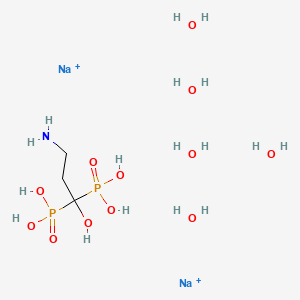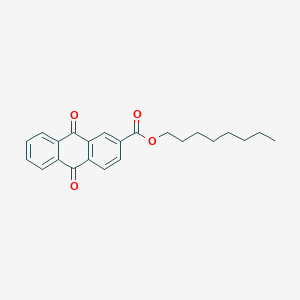
Octyl 9,10-dioxoanthracene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl 9,10-dioxoanthracene-2-carboxylate is an organic compound derived from anthracene It features an octyl ester group attached to the carboxylate moiety at the 2-position of the anthracene ring, with two keto groups at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octyl 9,10-dioxoanthracene-2-carboxylate typically involves the esterification of 9,10-dioxoanthracene-2-carboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
Octyl 9,10-dioxoanthracene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene diols.
科学的研究の応用
Octyl 9,10-dioxoanthracene-2-carboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of octyl 9,10-dioxoanthracene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, which can modulate biological pathways. Its ability to form stable complexes with metal ions also contributes to its bioactivity.
類似化合物との比較
Similar Compounds
9,10-Dioxoanthracene-2-carboxylic acid: The parent compound without the octyl ester group.
Anthraquinone: A simpler structure with two keto groups at the 9 and 10 positions.
Aloe-emodin: A naturally occurring anthraquinone derivative with hydroxyl groups.
Uniqueness
Octyl 9,10-dioxoanthracene-2-carboxylate is unique due to the presence of the octyl ester group, which enhances its solubility in organic solvents and potentially modifies its biological activity compared to its parent compound and other anthraquinone derivatives.
特性
分子式 |
C23H24O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
octyl 9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C23H24O4/c1-2-3-4-5-6-9-14-27-23(26)16-12-13-19-20(15-16)22(25)18-11-8-7-10-17(18)21(19)24/h7-8,10-13,15H,2-6,9,14H2,1H3 |
InChIキー |
WZDUXSXGKCWDNE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


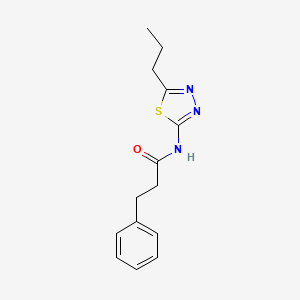

![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)
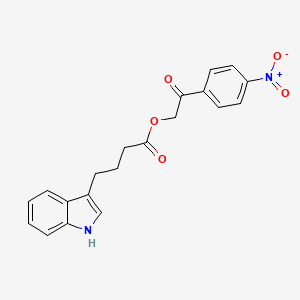
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)
![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)
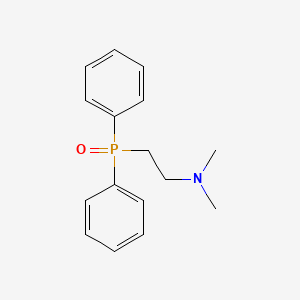
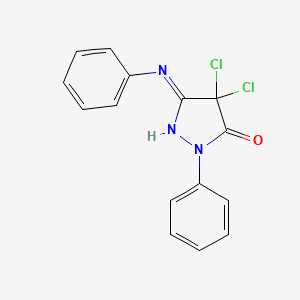
![1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione](/img/structure/B12466087.png)
![4-Methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B12466088.png)
![2,2'-{[(tetrahydrofuran-2-ylmethyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B12466089.png)
